Pyridine, 4,4'-(1,3-butadiene-1,4-diyl)bis-
Overview
Description
Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis-: is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol This compound is characterized by the presence of two pyridine rings connected by a 1,3-butadiene linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- typically involves the reaction of pyridine derivatives with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where pyridine derivatives are coupled with 1,3-butadiene in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Diketone derivatives.
Reduction: Saturated derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity . The butadiene linker provides flexibility, allowing the compound to adopt various conformations and interact with different targets .
Comparison with Similar Compounds
Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- can be compared with other similar compounds, such as:
4,4’-Bipyridine: Similar structure but lacks the butadiene linker, resulting in different chemical properties and reactivity.
4,4’-Dipyridylbutadiyne: Contains a butadiyne linker instead of a butadiene linker, leading to differences in electronic properties and reactivity.
The uniqueness of Pyridine, 4,4’-(1,3-butadiene-1,4-diyl)bis- lies in its combination of pyridine rings and butadiene linker, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-dienyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHUNJBKTXKJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397047 | |
Record name | Pyridine, 4,4'-(1,3-butadiene-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54697-86-8 | |
Record name | Pyridine, 4,4'-(1,3-butadiene-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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